molecular formula C25H24F2N4O2 B2733363 N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326854-04-9

N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2733363
CAS No.: 1326854-04-9
M. Wt: 450.49
InChI Key: VZWVLUMOYBTLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-Difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a heterocyclic amide derivative featuring a pyrazolo[1,5-a]pyrazin core substituted with a 4-isopropylphenyl group at position 2 and a 4-oxo moiety.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F2N4O2/c1-16(2)17-3-5-18(6-4-17)22-14-23-25(33)30(11-12-31(23)29-22)10-9-24(32)28-15-19-7-8-20(26)13-21(19)27/h3-8,11-13,16,22-23,29H,9-10,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNNFAHNSXMADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C21H20F2N4O2\text{C}_{21}\text{H}_{20}\text{F}_2\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in disease processes. The presence of the pyrazolo[1,5-a]pyrazine moiety suggests potential interactions with targets such as kinases and other enzymes involved in cellular signaling pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer effects of compounds with similar structures. For instance, derivatives of pyrazolo[1,5-a]pyrazines have shown promising results against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against human cancer cell lines, demonstrating significant inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

Antiviral Activity

Research has indicated that compounds similar to this compound may possess antiviral properties. In particular, studies on related compounds have shown efficacy against viral infections such as HIV and other retroviruses.

Case Studies

  • Study on Anticancer Activity : A study conducted by Queener et al. evaluated a series of pyrazolo[1,5-a]pyrazines for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. The compound exhibited significant inhibition in vitro, indicating potential for further development as an anticancer agent .
  • Antiviral Research : Another study focused on the antiviral properties of related compounds against HIV. The findings suggested that structural modifications could enhance the efficacy of these compounds against viral replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the difluorophenyl group or variations in the pyrazolo structure can lead to enhanced potency and selectivity for specific biological targets.

Modification Effect
Addition of alkyl groupsIncreased lipophilicity
Substitution on aromatic ringsAltered binding affinity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide. For instance, derivatives of pyrazolo[1,5-a]pyrazine have demonstrated significant growth inhibition against various cancer cell lines. A compound structurally similar to the target compound showed percent growth inhibitions (PGIs) of over 85% against multiple cancer cell lines including SNB-19 and OVCAR-8, indicating strong anticancer potential .

Antiviral Properties

The compound has been investigated for its antiviral properties, particularly in the context of HIV treatment. Research suggests that structural modifications in similar compounds can enhance their efficacy against viral infections. The exploration of these compounds as therapeutic agents for viral infections is ongoing, with promising preliminary results .

Molecular Docking Studies

In silico studies utilizing molecular docking techniques have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies indicate that the compound may exhibit good binding interactions with proteins involved in cancer progression and viral replication .

Nonlinear Optical Properties

The compound has also been studied for its nonlinear optical (NLO) properties. Theoretical calculations suggest that derivatives possess favorable hyperpolarizability characteristics, making them candidates for applications in photonics and optoelectronics. The ability to manipulate light at the molecular level opens avenues for technological advancements in imaging and communication technologies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies suggest that specific modifications to the phenyl groups and pyrazole structure can significantly influence biological activity and selectivity towards targets .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound involve modulation of key signaling pathways such as those regulated by serum and glucocorticosteroid-regulated kinases (SGK). This modulation can lead to therapeutic effects in conditions like inflammatory diseases and degenerative joint diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Substitution Patterns

The pyrazolo[1,5-a]pyrazin core distinguishes the target compound from analogs with pyrazolo[3,4-d]pyrimidine () or pyrazol-4-yl () scaffolds. Key structural comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (Inferred/Reported) Reference
Target Compound Pyrazolo[1,5-a]pyrazin 2-(4-Isopropylphenyl), 4-oxo, (2,4-difluorophenyl)methyl-propanamide Not reported Potential kinase inhibition -
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxo, 2-fluoro-N-isopropylbenzamide 589.1 Not specified; likely enzyme modulation
3-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[3-(trifluoromethyl)phenyl]propanamide Pyrazolo[3,4-d]pyrimidine 1-tert-butyl, 4-oxo, 3-(trifluoromethyl)phenyl-propanamide Not reported High binding affinity (tert-butyl)
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Pyrazol-4-yl 1,5-Dimethyl-3-oxo-2-phenyl, 1,3-dioxoisoindol-2-yl-phenylpropanamide Not reported Antioxidant potential
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole 4-Fluorophenyl, triazol-4-yl, carbothioamide Not reported Biological activity (pyrazoline class)
Key Observations:
  • Core Flexibility : Pyrazolo[1,5-a]pyrazin (target) and pyrazolo[3,4-d]pyrimidine () cores differ in nitrogen positioning, affecting electronic properties and binding interactions.
  • Substituent Impact :
    • The 2,4-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 3-(trifluoromethyl)phenyl () .
    • The 4-isopropylphenyl substituent at position 2 could improve steric bulk compared to tert-butyl () or methylsulfanylphenyl () .

Computational and Analytical Insights

  • Docking Studies : Tools like AutoDock Vina () predict that the target’s 4-isopropylphenyl group may occupy hydrophobic pockets in enzyme active sites, akin to tert-butyl in .
  • Electronic Properties : Multiwfn () analysis could reveal charge distribution differences between the target’s difluorophenyl group and analogs with trifluoromethylphenyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.